1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide
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Overview
Description
1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide is a chemical compound that belongs to the class of piperidinium salts. This compound is characterized by the presence of a piperidine ring substituted with a butyl group and a 2-[(diphenylacetyl)oxy]ethyl group, with an iodide ion as the counterion. Piperidinium salts are known for their diverse applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane.
Substitution with butyl group: The piperidine ring is then alkylated with butyl bromide or butyl chloride under basic conditions to introduce the butyl group.
Introduction of the 2-[(diphenylacetyl)oxy]ethyl group: This step involves the esterification of diphenylacetic acid with 2-hydroxyethyl piperidine, followed by the formation of the piperidinium salt through reaction with an appropriate iodide source, such as sodium iodide or potassium iodide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions, leading to the formation of new piperidinium salts.
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the diphenylacetyl moiety, leading to the formation of alcohols or hydrocarbons.
Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide has several scientific research applications, including:
Medicinal chemistry: This compound is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological studies: The compound is used in studies investigating the interactions of piperidinium salts with biological membranes and proteins.
Industrial applications: It is employed in the development of new materials, such as ionic liquids and surfactants, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide involves its interaction with molecular targets, such as receptors and enzymes. The piperidinium moiety can interact with neurotransmitter receptors in the central nervous system, modulating their activity. Additionally, the diphenylacetyl group can interact with enzymes involved in metabolic pathways, affecting their function.
Comparison with Similar Compounds
1-Butyl-1-{2-[(diphenylacetyl)oxy]ethyl}piperidin-1-ium iodide can be compared with other piperidinium salts, such as:
1-Butyl-1-{2-[(phenylacetyl)oxy]ethyl}piperidin-1-ium iodide: This compound has a similar structure but with a phenylacetyl group instead of a diphenylacetyl group, leading to different chemical and biological properties.
1-Butyl-1-{2-[(benzoyl)oxy]ethyl}piperidin-1-ium iodide: The presence of a benzoyl group instead of a diphenylacetyl group results in variations in reactivity and applications.
1-Butyl-1-{2-[(acetyl)oxy]ethyl}piperidin-1-ium iodide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
62088-57-7 |
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Molecular Formula |
C25H34INO2 |
Molecular Weight |
507.4 g/mol |
IUPAC Name |
2-(1-butylpiperidin-1-ium-1-yl)ethyl 2,2-diphenylacetate;iodide |
InChI |
InChI=1S/C25H34NO2.HI/c1-2-3-17-26(18-11-6-12-19-26)20-21-28-25(27)24(22-13-7-4-8-14-22)23-15-9-5-10-16-23;/h4-5,7-10,13-16,24H,2-3,6,11-12,17-21H2,1H3;1H/q+1;/p-1 |
InChI Key |
MAPVQWWFUAPRTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+]1(CCCCC1)CCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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